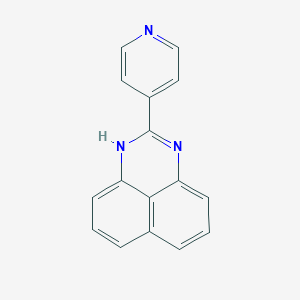

2-(4-pyridinyl)-1H-perimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H11N3 |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

2-pyridin-4-yl-1H-perimidine |

InChI |

InChI=1S/C16H11N3/c1-3-11-4-2-6-14-15(11)13(5-1)18-16(19-14)12-7-9-17-10-8-12/h1-10H,(H,18,19) |

InChI Key |

IHRUYMZEEDZGCC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=NC=C4 |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=NC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Pyridinyl 1h Perimidine and Its Derivatives

Foundational Cyclocondensation Approaches

The cornerstone of perimidine synthesis lies in the cyclocondensation of 1,8-diaminonaphthalene (B57835) with carbonyl compounds. This approach has been refined over the years to enhance efficiency and applicability.

Condensation Reactions Involving 1,8-Diaminonaphthalene and Aldehydes

The most direct route to 2-(4-pyridinyl)-1H-perimidine is the condensation of 1,8-diaminonaphthalene with pyridine-4-carboxaldehyde. mdpi.comresearchgate.net This reaction typically proceeds by mixing the two reactants in a suitable solvent, often with heating, to facilitate the formation of the perimidine ring system. The initial product is a dihydroperimidine, which is then oxidized to the aromatic perimidine. This oxidation can sometimes occur via air oxidation or through the use of a specific oxidizing agent. researchgate.net

Use of Sodium Pyrosulfite in Perimidine Synthesis

An improved one-pot method for synthesizing 2-substituted 1H-perimidines, including the 4-pyridinyl derivative, utilizes sodium pyrosulfite (also known as sodium metabisulfite). tandfonline.com In this procedure, 1,8-diaminonaphthalene, an aldehyde (like pyridine-4-carboxaldehyde), and sodium pyrosulfite are refluxed in a solvent such as aqueous ethanol (B145695) or N,N-dimethylformamide. mdpi.comtandfonline.com The sodium pyrosulfite serves a dual role; it facilitates the condensation and also acts as an in-situ oxidizing agent to convert the initially formed dihydroperimidine to the final aromatic perimidine. mdpi.com This method is lauded for its high yields and broad applicability, though it is less effective for araldehydes with strong electron-withdrawing groups. tandfonline.com A specific synthesis of 1-H-2-(pyridin-2-yl)perimidine using this method with pyridine-2-carboxaldehyde reported a yield of 86% after refluxing for 4 hours in ethanol. iucr.org

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as reduced reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. beilstein-journals.orgnih.govd-nb.info The synthesis of various heterocyclic compounds, including pyridines and pyrimidines, has been successfully achieved using microwave assistance. nih.govfigshare.commdpi.com For perimidine synthesis, microwave-assisted protocols can dramatically shorten the reaction time from hours to minutes. researchgate.nettandfonline.com For instance, a study on the synthesis of N-alkylated 2-pyridones showed a reduction in reaction time from 180 minutes under conventional heating to just 15 minutes with microwave irradiation, with yields improving from 65–77% to 81–94%. beilstein-journals.org While specific data for the microwave-assisted synthesis of this compound is not detailed in the provided results, the general success of this technique for related heterocyclic systems suggests its high potential for this specific synthesis. nih.govresearchgate.net

Ultrasound-Mediated Synthesis

Ultrasound irradiation is another green chemistry technique that enhances chemical reactivity through acoustic cavitation. dntb.gov.uanih.gov This method has been applied to the synthesis of various fused pyrimidine (B1678525) derivatives, often leading to shorter reaction times and higher yields. dntb.gov.uabeilstein-journals.org The synthesis of pyrazolo[3,4-b]pyridine derivatives, for example, was achieved in just 4-5 minutes with yields of 88-97% under ultrasonic irradiation. beilstein-journals.org Water is often used as a green solvent in these reactions. tandfonline.com While a specific protocol for the ultrasound-assisted synthesis of this compound is not explicitly detailed, the successful application of this method to a wide range of related heterocyclic compounds indicates its feasibility and potential benefits for this synthesis. researchgate.net

Mechanochemical Synthesis under Grinding Conditions

Mechanochemical synthesis, which involves driving reactions by mechanical force (e.g., grinding or milling), offers a solvent-free and often catalyst-free approach to chemical synthesis. murraystate.edutandfonline.comresearchgate.net This method is considered highly environmentally friendly. dntb.gov.ua The synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been achieved with quantitative yields by ball-milling the reactants without any solvent or catalyst. researchgate.netmdpi.com This technique has been successfully applied to the synthesis of various perimidine derivatives, demonstrating high efficiency and excellent yields (95-99%) in short reaction times. dntb.gov.ua The use of a recyclable carbon sulfonic acid catalyst under mechanochemical conditions has also been reported. dntb.gov.ua This approach avoids the need for tedious purification processes and is scalable, making it an attractive green alternative. tandfonline.comdntb.gov.ua

Catalytic Strategies in the Synthesis of this compound Analogs

Various catalytic strategies have been employed to enhance the efficiency and scope of perimidine synthesis. These catalysts can be acidic, basic, or metal-based and are often used to facilitate the key cyclocondensation step.

For the synthesis of 2,4,6-triarylpyridines, a related class of nitrogen-containing heterocycles, catalysts such as Preyssler-type heteropolyacids and silica-supported perchloric acid have been used effectively. researchgate.net Lewis acid catalysts are also employed in pyridine (B92270) synthesis. figshare.com In the context of perimidine synthesis, nano-silica sulfuric acid has been used as an efficient catalyst for the cyclocondensation of 1,8-diaminonaphthalene with aromatic aldehydes. researchgate.net Furthermore, magnetic nanocatalysts, such as Fe3O4-based systems, have gained attention due to their high surface area and ease of recovery. nih.gov These catalysts have been used for the synthesis of 2,3-dihydro-1H-perimidine derivatives under solvent-free conditions at room temperature, offering short reaction times and excellent yields. researchgate.net The development of hybrid catalysts, which combine different catalytic functionalities, is also an active area of research for the synthesis of related pyrimidine-fused heterocycles. acs.org While specific catalytic data for this compound is limited in the provided results, the principles from these related syntheses are directly applicable.

Interactive Data Table: Comparison of Synthetic Methodologies for Perimidine Derivatives

| Synthetic Method | Catalyst/Reagent | Conditions | Reaction Time | Yield | Reference(s) |

| Sodium Pyrosulfite Method | Sodium Pyrosulfite | Reflux in Ethanol | 4 hours | 86% | iucr.org |

| Microwave-Assisted | K2CO3 | Microwave, 150°C | 15 minutes | 81-94% | beilstein-journals.org |

| Ultrasound-Mediated | p-TSA | Ultrasound, Water, 60°C | 4-5 minutes | 88-97% | beilstein-journals.org |

| Mechanochemical | Carbon Sulfonic Acid | Grinding, EtOH, Ambient | Short | 95-99% | dntb.gov.ua |

| Catalytic (Nano-catalyst) | Nano-silica sulfuric acid | Not specified | Short | Excellent | researchgate.net |

Acid-Catalyzed Reactions

Acid catalysis is a prominent strategy for the synthesis of perimidine derivatives. Various acids, both Brønsted and Lewis types, have been employed to facilitate the cyclocondensation reaction.

Polyphosphoric Acid (PPA): PPA serves as an effective medium and catalyst for the synthesis of complex perimidine structures. It has been utilized in one-pot protocols to create polyheterocyclic aromatic derivatives of the 6H-pyrrolo[2,3,4-gh]perimidine scaffold in high yields. ku.edu The unique properties of PPA, resembling an ionic liquid, allow it to promote cascade transformations involving acid-catalyzed steps. ku.edu For instance, PPA can activate nitroalkanes to act as electrophiles in reactions with aminonaphthalenes. ku.eduscispace.com

NaY Zeolite: Zeolites, particularly NaY zeolite, have been used as catalysts for the synthesis of perimidines at room temperature. materialsciencejournal.orgresearchgate.net The reaction between 1,8-diaminonaphthalene and aromatic aldehydes in the presence of NaY zeolite provides a simple and environmentally friendly route to arylperimidines. researchgate.netresearchgate.net The catalyst's reusability is a key advantage of this method. researchgate.net

BF3-H2O: The complex of boron trifluoride and water (BF3-H2O) has been demonstrated as an efficient catalyst for the rapid, one-pot synthesis of perimidines under mild conditions. thieme-connect.comdntb.gov.ua This "tamed" Brønsted acid allows for good to excellent yields in the reaction of 1,8-diaminonaphthalene with ketones. thieme-connect.com The use of a 1:1 mixture of BF3 to H2O can serve as both the acid catalyst and the solvent, contributing to the method's environmental friendliness. thieme-connect.com

Squaric Acid: As a metal-free and eco-friendly organocatalyst, squaric acid has been successfully used for the synthesis of 2,3-dihydro-1H-perimidines. ias.ac.inresearchgate.netsemanticscholar.org The reaction is typically performed in water, a green solvent, and the catalyst can be recovered and reused for several cycles without a significant loss of activity. ias.ac.inresearchgate.net This method is noted for its low catalyst loading, operational simplicity, and high atom economy. ias.ac.in

Table 1: Comparison of Acid-Catalyzed Methods for Perimidine Synthesis

| Catalyst | Key Features | Typical Conditions | Advantages |

| Polyphosphoric Acid (PPA) | Acts as both catalyst and solvent. ku.edu | Elevated temperatures (80-140°C). ku.edu | Enables one-pot synthesis of complex polycyclic systems. ku.edu |

| NaY Zeolite | Heterogeneous, reusable catalyst. researchgate.net | Room temperature, ethanol solvent. materialsciencejournal.orgresearchgate.net | Environmentally benign, easy catalyst separation. researchgate.net |

| BF3-H2O | "Tamed" Brønsted acid. thieme-connect.com | Mild conditions, can be used as solvent. thieme-connect.com | Rapid reactions, good to excellent yields. thieme-connect.com |

| Squaric Acid | Metal-free, reusable organocatalyst. ias.ac.in | Water as a green solvent, 80°C. ias.ac.in | Eco-friendly, high atom economy, simple workup. ias.ac.in |

Metal-Catalyzed Syntheses

Various metal catalysts have been shown to be effective in promoting the synthesis of perimidine derivatives, often under milder conditions than traditional acid catalysis.

Bismuth(III) Chloride (BiCl3): BiCl3 is an economical, less toxic, and environmentally benign metal catalyst for synthesizing perimidine derivatives. nih.gov It facilitates the reaction between naphthalene-1,8-diamine and a variety of ketones under ambient conditions. materialsciencejournal.org

Indium(III) Chloride (InCl3): InCl3 has proven to be a mild and effective catalyst for the synthesis of spiro-perimidine derivatives. nih.govdntb.gov.ua The reaction proceeds efficiently in water at room temperature, highlighting its utility in green chemistry. nih.govresearchgate.net

Co(II)-catalyzed Acceptorless Dehydrogenative Annulation: A novel approach for the synthesis of 2,3-dihydro-1H-perimidine derivatives involves a well-defined cobalt(II)-catalyzed acceptorless dehydrogenative annulation (ADA). rsc.orgrsc.org This method utilizes alcohols as starting materials, which are converted to perimidines in a process that releases only hydrogen and water as byproducts, making it a green and sustainable catalytic process. rsc.orgresearchgate.net This catalytic system has been shown to be effective for a range of alcohols, including heteroaryl and aliphatic ones. rsc.orgrsc.org

Table 2: Overview of Metal-Catalyzed Syntheses of Perimidines

| Catalyst | Reaction Type | Key Features | Advantages |

| BiCl3 | Cyclocondensation | Economical, less toxic. nih.gov | Ambient reaction conditions, eco-benign. nih.govmaterialsciencejournal.org |

| InCl3 | Cyclocondensation | Mild and effective Lewis acid. nih.govresearchgate.net | Can be used in water, good yields. nih.govresearchgate.net |

| Co(II) Complexes | Acceptorless Dehydrogenative Annulation | Utilizes alcohols as substrates. rsc.orgrsc.org | Green and sustainable, forms H2 and H2O as byproducts. rsc.orgresearchgate.net |

Nanocatalysis

The use of nanocatalysts in perimidine synthesis offers advantages such as high surface area, increased catalytic activity, and often, the potential for catalyst recovery and reuse.

Sulfonated Ordered Nanoporous Carbon: Sulfonated ordered nanoporous carbon (CMK-5-SO3H) is an efficient solid acid catalyst for the synthesis of perimidines. researchgate.net114.55.40researchgate.net It catalyzes the cyclocondensation of 1,8-diaminonaphthalene with various aldehydes and ketones in ethanol at room temperature, leading to excellent yields in a short time. researchgate.netresearchgate.net A significant advantage of this catalyst is its recoverability and reusability without a notable decrease in activity. researchgate.netresearchgate.net

Biochar Sulfonic Acid: An acid-modified biochar catalyst, derived from sources like the bark of the Ficus religiosa (peepal) tree, has been developed for perimidine synthesis. researchgate.netaminer.cnresearchgate.net This biochar sulfonic acid (BCSA) is produced by pyrolysis followed by treatment with chlorosulfonic acid. researchgate.netresearchgate.net It effectively catalyzes the cyclocondensation of 1,8-diaminonaphthalene with a variety of carbonyl compounds, resulting in high to excellent yields in under an hour. researchgate.net This catalyst demonstrates excellent recyclability. researchgate.net Another variant, a biochar-modified g-C3N4•SO3H (BCNSA) catalyst, has also been developed and shows exceptional efficiency. rsc.org

Ionic Liquid Mediated Syntheses

Ionic liquids have been explored as catalysts and reaction media for the synthesis of perimidines, often contributing to greener synthetic protocols. A DABCO-based ionic liquid, [C4(DABCO-SO3H)2]·4ClO4, has been reported as an efficient and reusable catalyst for the one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, highlighting the potential of such catalysts in related heterocyclic syntheses. oiccpress.com While not directly focused on this compound, this demonstrates the applicability of ionic liquids in this area of chemistry. nih.govoiccpress.com

Green Chemistry Principles in Perimidine Synthesis

There is a significant trend towards developing more environmentally friendly methods for the synthesis of perimidines, aligning with the principles of green chemistry.

Solvent-Free and Catalyst-Free Conditions

To minimize the environmental impact, methods that avoid the use of solvents and catalysts are highly desirable.

Solvent-Free Synthesis: The synthesis of 2,3-dihydro-1H-perimidine derivatives has been achieved under solvent-free conditions, for example, by reacting 1,8-diaminonaphthalene with various aldehydes at room temperature. materialsciencejournal.org Grinding the reactants together in a mortar and pestle for a short duration can lead to moderate to excellent yields. materialsciencejournal.org Another approach involves heating a mixture of acyclic ketones and 1,8-diaminonaphthalene without any solvent or catalyst. rsc.org

Catalyst-Free Synthesis: A green protocol for the synthesis of 2-substituted perimidines has been developed involving the reaction of ethoxy carbonylhydrazone with 1,8-diaminonaphthalene under catalyst- and solvent-free conditions at elevated temperatures (120-125 °C). bas.bg This method offers a simple workup procedure and is considered economically and environmentally benign. bas.bg Furthermore, a visible light-induced synthesis of perimidines from 1,8-diaminonaphthalene and aryl aldehydes has been established, which proceeds at room temperature without the need for a catalyst and results in excellent yields. benthamdirect.com

Eco-Friendly Approaches and Catalyst Reusability

The development of eco-friendly synthetic routes often focuses on the use of non-toxic reagents and solvents, as well as the ability to reuse the catalyst.

Eco-Friendly Approaches: The use of water as a solvent is a cornerstone of green chemistry. An "on water" protocol for the synthesis of 2,3-dihydro-1H-perimidines from 1,8-diaminonaphthalene and various aldehydes at room temperature has been reported, which proceeds without a catalyst. researchgate.net

Catalyst Reusability: Many of the modern catalytic systems developed for perimidine synthesis are designed with reusability in mind. For instance, the biochar sulfonic acid catalyst can be used for at least six consecutive cycles without a significant loss of catalytic efficacy. researchgate.net Similarly, sulfonated ordered nanoporous carbon can be recovered and reused, and squaric acid has been shown to be reusable for up to four cycles. ias.ac.inresearchgate.netresearchgate.net The reusability of catalysts is a key factor in making these synthetic processes more sustainable and economically viable. researchgate.net

Synthesis of Structural Analogs and Functionalized Derivatives of this compound

The core structure of this compound serves as a scaffold for further functionalization, allowing for the generation of a diverse range of structural analogs. Synthetic strategies primarily focus on two key areas: modification of the perimidine nitrogen atoms and substitution at the 2-position of the perimidine ring with various aromatic and heteroaromatic systems.

N-Substituted Perimidine Derivatives

The introduction of substituents onto the nitrogen atoms of the perimidine ring is a key method for modifying the compound's steric and electronic properties. N-alkylation, particularly methylation, of the perimidine moiety has been successfully demonstrated for analogous 2-(pyridinyl)-1H-perimidine systems.

A study on the synthesis of 2-(pyridin-2-yl)-1H-perimidine detailed the preparation of its mono- and di-N-methylated derivatives. iucr.org This methodology is directly applicable to the 2-(4-pyridinyl) isomer. The mono-N-methylated derivative, 1-methyl-2-(p-tolyl)-1H-perimidine, has also been synthesized and characterized, further establishing the viability of this synthetic route for 2-aryl and 2-heteroaryl perimidines. researchgate.net The general approach involves the reaction of the parent 1H-perimidine with a suitable alkylating agent. For instance, 2-methylthio-1H-perimidine can be prepared by reacting 1H-perimidine-2(3H)-thione with methyl iodide in the presence of a base like potassium hydroxide. asianpubs.org This indicates that the nitrogen of the perimidine ring is sufficiently nucleophilic to undergo substitution reactions.

The N-methylation of the perimidine nitrogen atoms can cause significant conformational changes, increasing the twist between the plane of the perimidine system and the substituent at the 2-position. iucr.orgresearchgate.net

Table 1: Examples of N-Substituted Perimidine Derivatives| Parent Compound | N-Substituent | Reagent/Method | Product | Reference |

|---|---|---|---|---|

| 2-(pyridin-2-yl)-1H-perimidine | Methyl | N-methylation | 1-methyl-2-(pyridin-2-yl)-1H-perimidine | iucr.org |

| 2-(pyridin-2-yl)-1H-perimidine | Dimethyl | N-methylation | 1,3-dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide | iucr.org |

| 2-(p-tolyl)-1H-perimidine | Methyl | N-methylation | 1-methyl-2-(p-tolyl)-1H-perimidine | researchgate.net |

| 1H-perimidine-2(3H)-thione | Methylthio | Methyl iodide / KOH | 2-methylthio-1H-perimidine | asianpubs.org |

Introduction of Aromatic and Heteroaromatic Moieties at the 2-Position

A primary strategy for creating structural analogs of this compound involves replacing the 4-pyridinyl group with other aromatic or heteroaromatic moieties. The most common and versatile method for achieving this is the condensation reaction between 1,8-diaminonaphthalene and a wide variety of aldehydes (aromatic or heteroaromatic). materialsciencejournal.orgsci-hub.semdpi.com This reaction is often facilitated by a catalyst and can proceed through a 2,3-dihydro-1H-perimidine intermediate, which is subsequently oxidized to the aromatic perimidine. sci-hub.semdpi.com

Several catalytic systems have been developed to promote this transformation under mild conditions, including ZrO2 supported on magnetic graphene oxide and sodium metabisulfite (B1197395). sci-hub.semdpi.com For example, a range of 2-aryl-1H-perimidines were synthesized in high yields (80-95%) by reacting 1,8-diaminonaphthalene with various aromatic aldehydes in ethanol at 70°C in the presence of a Fe3O4-GO-ZrO2 catalyst. sci-hub.se Another effective one-pot method involves refluxing 1,8-diaminonaphthalene, an aldehyde, and sodium metabisulfite in aqueous ethanol or DMF. tandfonline.com This method is broadly applicable, though it is less effective for araldehydes that have strong electron-withdrawing groups. tandfonline.com

An alternative green protocol involves the reaction of 1,8-diaminonaphthalene with ethoxy carbonylhydrazones at elevated temperatures (120-125 °C) without the need for a solvent or catalyst. bas.bg This method has been used to synthesize various 2-substituted perimidines, demonstrating its utility for introducing diverse functional groups at the 2-position. bas.bg The synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine has been achieved by the simple condensation of 1,8-diaminonaphthalene and imidazole-2-carbaldehyde in methanol (B129727) at room temperature. mdpi.com

Table 2: Synthesis of 2-Aryl/Heteroaryl-1H-perimidine Analogs| 2-Substituent | Precursor (Aldehyde or other) | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenyl | Benzaldehyde | Fe3O4-GO-ZrO2, EtOH, 70°C | 95% | sci-hub.se |

| 4-Chlorophenyl | 4-Chlorobenzaldehyde | Fe3O4-GO-ZrO2, EtOH, 70°C | 92% | sci-hub.se |

| 4-Methylphenyl | 4-Methylbenzaldehyde | Fe3O4-GO-ZrO2, EtOH, 70°C | 90% | sci-hub.se |

| 4-Methoxyphenyl | 4-Methoxybenzaldehyde | Fe3O4-GO-ZrO2, EtOH, 70°C | 88% | sci-hub.se |

| 3-Bromobenzyl | Ethoxy carbonylhydrazone of 3-bromophenylacetaldehyde | Oil bath, 120-125°C, 1.5 h | 82% | bas.bg |

| 2-(Diphenylphosphoryl)phenyl | 2-(Diphenylphosphino)benzaldehyde | Na2S2O5, EtOH/H2O, reflux | 43% | mdpi.com |

| Pyridin-2-yl | Pyridine-2-carboxaldehyde | Na2S2O5, EtOH, reflux | 86% | iucr.org |

Chemical Transformations and Reactivity Profiles of Perimidine Scaffolds

Electrophilic Aromatic Substitution Reactions

The perimidine ring system is generally susceptible to electrophilic attack, particularly at the 4, 9, 6, and 7-positions. However, the reactivity is influenced by the nature of the substituents on the ring. In the case of 2-(4-pyridinyl)-1H-perimidine, the pyridine (B92270) ring acts as an electron-withdrawing group, which can deactivate the perimidine system towards electrophilic substitution.

Conversely, the pyridine ring itself is known to be electron-deficient, making electrophilic substitution on this ring challenging. vaia.comgcwgandhinagar.com When such reactions do occur on an unsubstituted pyridine, they typically favor the C3 position due to the relative stability of the resulting carbocation intermediate. vaia.com For this compound, the presence of the bulky perimidine substituent at the 4-position would further direct any potential electrophilic attack to the C3 and C5 positions of the pyridine ring. It's important to note that the acidic conditions often required for electrophilic aromatic substitution can lead to the protonation of the nitrogen atoms in both the perimidine and pyridine rings, further deactivating them towards electrophilic attack. gcwgandhinagar.com

Detailed studies on specific electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on this compound are not extensively documented in the available literature. However, it is known that introducing electron-donating groups onto the pyridine ring can facilitate these reactions. gcwgandhinagar.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the perimidine scaffold are a key feature of its chemistry. The electron-deficient nature of the pyrimidine (B1678525) portion of the perimidine system makes it susceptible to nucleophilic attack. In 2,4-dichloropyrimidines, for instance, nucleophilic displacement is a common reaction, although it can sometimes lack regioselectivity. acs.org

For this compound, the pyridine ring's electron-withdrawing nature enhances the electrophilicity of the perimidine ring, making it more susceptible to nucleophilic attack. The C2 and C4 positions of the pyridine ring are particularly activated towards nucleophilic substitution due to the influence of the nitrogen atom. gcwgandhinagar.com The development of pyridyl pyrimidylsulfones as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions highlights the utility of activating the pyridine ring for nucleophilic substitution. acs.org

Specific examples of nucleophilic substitution on this compound are not widely reported. However, the general principles of nucleophilic aromatic substitution (SNAr) on both perimidine and pyridine systems suggest that this compound would readily react with strong nucleophiles.

Cycloaddition Chemistry

The perimidine ring system can participate in cycloaddition reactions, although this aspect of its chemistry is less explored than substitution reactions. The electron-deficient nature of the pyrimidine ring within the perimidine structure suggests potential for inverse-electron-demand Diels-Alder reactions. mdpi.comuc.ptresearchgate.net In these reactions, the electron-poor diene (the pyrimidine ring) reacts with an electron-rich dienophile.

The pyridine ring can also undergo cycloaddition. For instance, highly electrophilic nitropyridines have been shown to readily undergo [4+2]-cycloaddition reactions. nih.gov In the context of this compound, the electronic properties of both rings would influence the feasibility and outcome of such reactions. The development of new pyrrolo[1,2-c]pyrimidines and indolizines through 1,3-dipolar cycloaddition reactions of pyridylpyrimidine N-ylides demonstrates the versatility of this class of compounds in cycloaddition chemistry. beilstein-journals.org

Redox Reactions of the Perimidine System

The redox behavior of perimidine derivatives is an area of active research. The fused aromatic system can undergo both oxidation and reduction processes. Cyclic voltammetry studies on various substituted perimidines have revealed their capacity to form stable radical ions. researchgate.netmdpi.com The redox potentials are sensitive to the nature and position of substituents on the perimidine core.

For this compound, both the perimidine and pyridine moieties contribute to its redox properties. The pyridine ring is known to undergo reduction, and its redox potential can be tuned by substituents. core.ac.uk The combination of these two redox-active heterocycles in one molecule suggests a rich and complex electrochemical behavior. Research on 2-substituted-1H-perimidine derivatives has shown that their redox behavior can be investigated using techniques like cyclic voltammetry. researchgate.net

Table 1: Redox Properties of a Related Perimidine Complex

| Complex | Oxidation Wave (V vs. Fc+/Fc) | Reduction Waves (V vs. Fc+/Fc) |

|---|---|---|

| Iridium(III) complex with 2-(2-thienyl)perimidine | +0.54 (irreversible) | -0.90 and -1.32 (irreversible) |

Data sourced from a study on a cyclometalated iridium dye based on a 2-thienyl-perimidine ligand, which provides insight into the redox behavior of related perimidine systems. mdpi.com

Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful strategy for the synthesis of complex fused heterocyclic systems from perimidine derivatives. These reactions often involve the formation of new rings by the reaction of substituents on the perimidine core. For example, the synthesis of pyrido[2,3-d]pyrimidines can be achieved through the intramolecular cyclization of appropriately substituted pyridine derivatives. rsc.org

While specific examples of intramolecular cyclization starting directly from this compound are not prevalent in the literature, the general principles are well-established for both perimidine and pyridine systems. mdpi.comresearchgate.netmdpi.comchimicatechnoacta.rursc.org The presence of reactive functional groups on either the perimidine or pyridine ring would be a prerequisite for such transformations.

Polymerization Reactions Involving Perimidine Derivatives

Perimidine derivatives have been utilized as monomers in the synthesis of novel polymers with interesting electronic and optical properties. The electrochemical polymerization of pyrrole-perimidine hybrids has been shown to produce low-band-gap materials with high n-doping activity. acs.org In these polymers, the perimidine unit plays a crucial role in the electronic properties of the resulting material.

The pyridine moiety is also a common component in polymer chemistry, with polymers containing pyridine functional groups finding applications in materials science. researchgate.net The polymerization of vinyl-substituted pyridines is a well-established method for creating such polymers.

The combination of both perimidine and pyridine functionalities in this compound makes it a potentially valuable monomer for the synthesis of novel conductive or functional polymers. While direct polymerization of this specific compound is not extensively reported, the polymerization of related pyrimidine and pyridine monomers has been demonstrated. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dichloropyrimidine |

| Pyridyl pyrimidylsulfone |

| Nitropyridine |

| Pyrrolo[1,2-c]pyrimidine |

| Indolizine |

| 2-(2-thienyl)perimidine |

| Pyrido[2,3-d]pyrimidine |

Computational Chemistry and Theoretical Investigations of 2 4 Pyridinyl 1h Perimidine

Quantum Chemical Modeling of Adsorption Mechanisms (e.g., Corrosion Inhibition)

There is no specific information available in the searched literature regarding the quantum chemical modeling of 2-(4-pyridinyl)-1H-perimidine for corrosion inhibition.

Corrosion inhibition studies often employ quantum chemical calculations to understand the adsorption mechanism of an inhibitor molecule on a metal surface. researchgate.net Parameters derived from these calculations, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), and various reactivity descriptors (e.g., electronegativity, hardness, softness), help in elucidating the interaction between the inhibitor and the metal. nih.govresearchgate.net For instance, a high EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal, while a low ELUMO value indicates a higher capacity to accept electrons from the metal surface. These interactions facilitate the formation of a protective film that mitigates corrosion.

While extensive research exists on other nitrogen-containing heterocyclic compounds as corrosion inhibitors, similar detailed studies and the corresponding quantum chemical data for this compound are not found in the available search results.

Theoretical Insights into Molecular Geometry and Energetics

Specific theoretical data on the molecular geometry and energetics of this compound, generated through computational methods, is not available in the searched literature.

Typically, the molecular geometry of a compound is optimized using computational methods like DFT to find its most stable conformation (the lowest energy state). materialsciencejournal.org This process yields important structural parameters such as bond lengths, bond angles, and dihedral angles. For example, studies on related perimidine derivatives, like 2-(p-tolyl)-2,3-dihydro-1H-perimidine, have utilized the B3LYP/6-311G(d,p) level of theory to predict these geometric parameters. materialsciencejournal.orgresearchgate.net Such calculations also provide insights into the planarity and steric interactions within the molecule. For instance, in 2-(pyridin-2-yl)-1H-perimidine, N-methylation at the perimidine moiety was found to significantly increase the angle between the pyridinyl ring and the perimidine system. researchgate.net

Energetic properties, including the total energy, energies of frontier molecular orbitals (HOMO and LUMO), and the HOMO-LUMO energy gap, are fundamental outputs of these theoretical calculations. The energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. materialsciencejournal.org A smaller energy gap generally implies higher reactivity. For 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the calculated HOMO-LUMO energy gap was reported as 4.25 eV, indicating charge transfer phenomena within the molecule. materialsciencejournal.orgresearchgate.net

Although these methodologies are well-established for analogous compounds, specific values and detailed analyses for this compound could not be located.

Photophysical Properties and Optoelectronic Applications of Perimidine Derivatives

Fluorescence and Luminescence Characteristics

Derivatives of perimidine are noted for their fluorescent properties, which can be significantly influenced by their chemical environment. researchgate.net The emission characteristics are sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.netrsc.orgmdpi.comnih.gov For instance, some perimidine derivatives exhibit high fluorescence efficiencies in non-polar solvents, with quantum yields reaching up to 0.81, while the efficiency is moderate in polar solvents. researchgate.net This behavior suggests a change in the electronic distribution upon excitation, leading to a more polar excited state that is stabilized by polar solvent molecules.

The photophysical properties of these compounds are also dictated by the nature and position of substituents on the perimidine core. For example, pyrimidine (B1678525) derivatives featuring highly conjugated systems, such as a naphthyl group, or strong electron-donating groups can exhibit red-shifted absorption bands and strong fluorescence in the visible spectrum, with large Stokes shifts and good quantum yields (0.27–0.30). nih.gov The emission properties of pyrimidine fluorophores are highly sensitive to their environment, which is characteristic of intramolecular charge transfer (ICT) chromophores. osf.ioacs.org An increase in solvent polarity can cause a significant bathochromic (red) shift of the emission band. osf.io

A study of 2-(pyridin-2-yl)-1H-perimidine and its N-methylated analogs revealed that the molecular conformation, specifically the angle between the perimidine and pyridyl rings, is crucial. iucr.org In the unsubstituted form, an intramolecular hydrogen bond helps to maintain a nearly planar structure. iucr.org However, methylation increases the twist between the two ring systems, which can alter the photophysical properties. iucr.org The solvent can also disrupt this intramolecular hydrogen bonding, affecting the compound's spectral characteristics. iucr.org

Table 1: Illustrative Photophysical Data for Selected Perimidine and Pyrimidine Derivatives

| Compound Family | Key Feature | Absorption (nm) | Emission (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| Perimidine Derivative | High efficiency in non-polar solvents | - | - | up to 0.81 | researchgate.net |

| C4-Naphthyl Pyrimidine | Highly conjugated | 305-311 | Visible region | 0.27-0.30 | nih.gov |

| C4-Methoxy-Phenyl Pyrimidine | Electron-donating group | Red-shifted | Visible region | 0.27-0.30 | nih.gov |

This table is for illustrative purposes and shows the range of properties observed in related compound classes.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly emitting molecules in a dilute solution become highly emissive upon aggregation. european-mrs.comgoogle.comresearchgate.net This process is the opposite of the more common aggregation-caused quenching (ACQ). google.com The underlying mechanism for AIE is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotations and vibrations, in the aggregated state. mdpi.combohrium.com This restriction blocks non-radiative decay pathways, thereby promoting radiative emission. researchgate.net

While the broader class of pyrimidine derivatives has been explored for AIE properties, specific data for 2-(4-pyridinyl)-1H-perimidine is not extensively detailed in the provided results. However, related structures show significant AIE activity. For instance, pyrimidine-5-carbonitrile derivatives have been synthesized that exhibit aggregation-induced emission enhancement, with photoluminescence quantum yields in the solid state exceeding 50%. nih.govnih.gov Similarly, some triphenylimidazole derivatives and pyridine-based push-pull systems demonstrate notable AIE characteristics, making them suitable for applications like bioimaging. sioc-journal.cnmdpi.com

The AIE effect in donor-acceptor-structured luminogens based on phenylmethylene pyridineacetonitrile derivatives is influenced by the substitution position on the pyridine (B92270) ring, which affects molecular configuration and conjugation. mdpi.comnih.gov These compounds are typically AIE-active, showing significantly enhanced fluorescence upon the formation of aggregates in a poor solvent. mdpi.com

Light-Harvesting Capabilities of Perimidine Derivatives

Perimidine and its derivatives possess characteristics that make them suitable for light-harvesting applications. Their strong absorption in the UV-visible region and the ability to transfer energy are key to this function. The broad absorption spectra and high molar absorptivity of many perimidine-based dyes allow them to capture a wide range of light energy. researchgate.net

The unique electronic structure of perimidines, which possesses both π-electron excess and π-electron deficiency, contributes to their diverse optical properties. iucr.org This allows for the tuning of their absorption and emission spectra to match the requirements of a light-harvesting system. While specific studies on the light-harvesting capabilities of this compound were not found, the general properties of the perimidine class suggest potential in this area. Perylene (B46583) diimide (PDI) derivatives, which share some structural motifs with fused aromatic systems like perimidines, are well-known for their strong visible-light absorption and are used in developing artificial light-harvesting systems. mdpi.com

Applications as Fluorescent Probes and Chemosensors

The sensitivity of the fluorescence of perimidine derivatives to their local environment makes them excellent candidates for fluorescent probes and chemosensors. nih.gov These sensors can detect a variety of analytes, including metal ions and nitroaromatics, through changes in their fluorescence intensity or wavelength. nih.govfrontiersin.org

The design of perimidine-based chemosensors involves incorporating a receptor unit that can selectively bind to the target analyte. This binding event alters the photophysical properties of the perimidine fluorophore, leading to a detectable signal. The nitrogen atoms within the perimidine and pyridinyl rings of this compound can act as binding sites for metal ions.

Metal Ion Sensing: Perimidine derivatives have been successfully employed as chemosensors for various metal ions, including Cu²⁺, Fe³⁺, and Hg²⁺. researchgate.netnih.govnih.gov For example, a perimidine-based chemosensor was designed for the selective detection of aqueous Cu²⁺ ions, where binding resulted in a change visible to the naked eye. nih.gov The sensing mechanism often involves chelation of the metal ion by the nitrogen atoms of the perimidine scaffold, which can lead to fluorescence quenching or enhancement. wu.ac.th In some cases, the interaction with a metal ion can induce aggregation, leading to a "turn-off" fluorescence response. mdpi.com The coordination of metal ions like Zn²⁺ can also cause substantial enhancements in emission intensity coupled with a blue shift. acs.org

Nitroanalyte Sensing: Perylene diimide (PDI) derivatives, which are structurally related to perimidines in terms of being large, planar aromatic systems, have been developed as fluorescent sensors for poisonous organic compounds, including nitroaromatics. mdpi.com The electron-deficient nature of nitroaromatic compounds allows them to interact with electron-rich fluorescent molecules, often leading to fluorescence quenching through a photoinduced electron transfer (PET) mechanism. This principle can be applied to perimidine-based sensors as well.

Table 2: Examples of Perimidine and Related Derivatives as Chemosensors

| Sensor Type | Analyte Detected | Sensing Mechanism | Observable Change | Reference |

|---|---|---|---|---|

| Perimidine-based chemosensor | Cu²⁺ (aqueous) | Strong binding interaction | Colorimetric change | nih.gov |

| Pyrimidine-based chemosensor | Fe³⁺ | Chelation, Charge Transfer | Fluorescence quenching, New absorption band | wu.ac.th |

| PDI-based sensor | Ba²⁺ | Metal-ion induced self-assembly | Fluorescence quenching | mdpi.com |

| PDI-based sensor | Hg²⁺ | Analyte-induced aggregation | Fluorescence quenching | mdpi.com |

| researchgate.netnih.govCurrent time information in Bangalore, IN.triazolo[1,5-a] pyrimidine derivative | Fe³⁺ | Specific binding | Rapid fluorescence quenching | nih.gov |

Integration in Optoelectronic Devices and Materials

The robust photophysical properties and stability of perimidine derivatives make them attractive for use in optoelectronic devices and as advanced materials. iucr.orgresearchgate.net Their applications range from dyes and pigments to components in organic light-emitting diodes (OLEDs). researchgate.net

Perimidine derivatives have a long history of use in industrial chemistry, particularly as dyes and pigments. iucr.orgresearchgate.net Their fused aromatic structure provides the necessary chromophore for strong color and the stability required for pigment applications. Pyrrolo[1,2-a]perimidin-10-one, for instance, is a core structure in some traditional dyes and pigments. researchgate.net The thermal and chemical stability of these compounds, a characteristic shared by related polycyclic aromatic compounds like perylene diimides, is a crucial factor for their use as pigments. researchgate.netmdpi.com The color and properties of these pigments can be tuned by chemical modification of the perimidine core, allowing for a wide palette of colors and functionalities.

Development for Photo Sensors and Optical Materials

The development of novel photo sensors and optical materials often leverages molecules that exhibit changes in their photophysical properties in response to environmental stimuli. Perimidine derivatives are recognized as versatile scaffolds in this area due to their applications in dye chemistry and as photo sensors. nih.govmaterialsciencejournal.orgresearchgate.net Their utility is rooted in their fluorescent properties and the ability to tune their electronic structure, and thus their color and emission, by introducing different functional groups. iucr.org

The this compound compound integrates the fluorescent perimidine core with a pyridine moiety, which is sensitive to its chemical environment. Specifically, the nitrogen atom on the pyridine ring can be protonated in acidic conditions. Such protonation is known to cause significant shifts in the absorption and emission spectra of pyridyl-containing dyes, a phenomenon known as halochromism. d-nb.info Research on other donor-acceptor dyes featuring a 4-pyridyl group has demonstrated pronounced solvatochromism and significant bathochromic (red) shifts in fluorescence upon protonation. d-nb.info This characteristic suggests that this compound could function as a fluorescent pH sensor. d-nb.info Although specific studies on this compound as a sensor are not extensively documented, the foundational properties of its constituent parts provide a strong basis for its potential in developing new optical sensing materials. nih.goviucr.orgd-nb.info

The photophysical properties of related pyridine and pyrimidine derivatives are actively studied for their potential in creating advanced optical materials. For instance, positional isomerization of the pyridine ring in some luminogens affects molecular configuration and conjugation, leading to altered photophysical properties and solid-state emission. mdpi.com Similarly, pyrimidine-based systems are known to be highly sensitive to their environment, displaying strong emission solvatochromism. osf.io These principles underscore the potential for fine-tuning the optical response of this compound for specific applications.

Table 1: Photophysical Characteristics of Related Pyridine/Pyrimidine Systems

| Compound Class | Property | Observation | Potential Application |

| N-Heterotriangulenes with 4-pyridyl anchors | Solvatochromism & Protonation | Pronounced solvatochromism and significant bathochromic shifts upon protonation. d-nb.info | Fluorescent pH sensors d-nb.info |

| Pyridineacetonitrile Derivatives | Aggregation-Induced Emission (AIE) | Highly emissive in the solid state with tunable emission based on pyridine ring position. mdpi.com | Solid-state lighting, Optical materials mdpi.com |

| Pyrimidine-Derived α-Amino Acids | Intramolecular Charge-Transfer (ICT) | Strong fluorescence emission in the visible region with large Stokes shifts. nih.gov | Fluorescent probes nih.gov |

Components in Electronic and Photonic Applications

Perimidine-based compounds are gaining attention for their potential use in organic electronic and photonic devices. iucr.orgiucr.org Their fused aromatic system provides a rigid and planar structure conducive to π-stacking and charge transport, which are critical properties for organic semiconductors. iucr.orgiucr.org Likewise, pyridine and pyrimidine derivatives are fundamental building blocks in materials designed for organic light-emitting diodes (OLEDs), where they can function as electron-transport materials or as part of the emissive core. chemrxiv.orgmdpi.com

The electronic properties of this compound are influenced by both the perimidine and pyridine moieties. Structural studies on the closely related isomer, 2-(pyridin-2-yl)-1H-perimidine, show that the unsubstituted molecule is nearly planar. iucr.orgiucr.org This planarity facilitates π-conjugation across the molecule, which is essential for efficient charge mobility in electronic devices. While steric hindrance can affect the planarity in substituted derivatives, the fundamental structure is promising. iucr.orgiucr.org

The introduction of pyridine and pyrimidine cores into multi-resonance thermally activated delayed fluorescence (MR-TADF) materials has been shown to stiffen the molecular framework, leading to deep-blue emitters with very narrow emission spectra, which are highly desirable for high-resolution displays. chemrxiv.org Furthermore, pyrimidine derivatives have been successfully incorporated as electron-accepting units in emitters for OLEDs. mdpi.com Although this compound has not been explicitly tested in an electronic device, its hybrid structure, combining a robust perimidine scaffold with an electron-accepting pyridine unit, makes it a theoretical candidate for investigation as a component in novel electronic and photonic applications.

Table 2: Electronic and Device Properties of Related Heterocyclic Systems

| Compound/System | Application | Key Feature | Reported Performance |

| Pyridine/Pyrimidine MR-TADF materials | OLEDs | Stiffened molecular framework via intramolecular hydrogen bonds. chemrxiv.org | Deep-blue emission with ultra-narrow FWHM (13-14 nm) and EQEs up to 15.8%. chemrxiv.org |

| Phenyl Pyrimidine Derivatives | OLEDs | Strong electron-acceptor character of pyrimidine. mdpi.com | Used as emitters and in electron transport layers. mdpi.com |

| Pyridine-based materials | OLEDs | Tunable triplet energies based on coupling mode. researchgate.net | Used as electron transport materials for inkjet-printed OLEDs with EQEs over 14%. researchgate.net |

Application in Dye-Sensitized Solar Cells (DSSCs)

The architecture of this compound is highly suggestive of its potential use as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs). Organic dyes in DSSCs are typically based on a donor-π-acceptor (D-π-A) design, where the donor harvests light, and the acceptor group anchors the dye to the semiconductor surface (commonly TiO₂) and facilitates electron injection.

In the case of this compound, the electron-rich perimidine core can act as the light-harvesting donor. nih.gov The 4-pyridyl group is a well-established electron-withdrawing moiety that can also serve as an effective anchor to Lewis acidic sites on the TiO₂ surface. d-nb.infofau.de This dual function of the pyridyl group as both an acceptor and an anchoring unit is a known strategy in DSSC dye design. d-nb.inforsc.orgresearchgate.net

Studies on various organic dyes have demonstrated that the 4-pyridyl anchor enables efficient electron injection into the semiconductor's conduction band upon light absorption. d-nb.infofau.de Chromophores using 4-pyridyl anchors have been successfully incorporated as sensitizers in n-type DSSCs. d-nb.infofau.de The combination of a perimidine donor with a pyridyl acceptor-anchor in a single molecule fits the structural paradigm for a functional DSSC dye. The perimidine's role would be to absorb solar energy, promoting an electron to an excited state, which is then transferred through the pyridyl group into the semiconductor. Although performance data for this specific compound in a DSSC is not available in the surveyed literature, its molecular structure presents a compelling case for its investigation as a low-cost, metal-free organic sensitizer.

Table 3: Performance of Selected Dyes with Pyridyl Anchors in DSSCs

| Dye Donor Core | Anchoring Group(s) | Semiconductor | Power Conversion Efficiency (PCE) | Reference |

| Triphenylamine | Two Pyridine Anchors | NiO (p-type) | 0.14% | researchgate.net |

| N-Heterotriangulene | Two 4-pyridyl Anchors | TiO₂ (n-type) | The best performance in its series, providing a good balance of binding and aggregation suppression. d-nb.info | d-nb.info |

| Triarylamine-indolium | Phenylpyridyl Anchor | NiO (p-type) | 0.097% | uea.ac.uk |

Coordination Chemistry of Perimidine As a Ligand

Synthesis of Metal-Perimidine Complexes

The synthesis of metal complexes involving 2-(4-pyridinyl)-1H-perimidine is a focal point of research due to the versatile coordination capabilities of the perimidine scaffold combined with the pyridinyl moiety.

Formation of Complexes with Transition Metals (e.g., Pd, Ru, Ir, Co, Ni, Cu, Zn, V, Ag, Au, Pt)

The synthesis of this compound itself can be achieved through the condensation of 1,8-diaminonaphthalene (B57835) with 4-pyridinecarboxaldehyde. An analogous, well-established method for its isomer, 2-(pyridin-2-yl)-1H-perimidine, involves refluxing 1,8-diaminonaphthalene with pyridine-2-carboxaldehyde in the presence of sodium metabisulfite (B1197395) in ethanol (B145695), yielding the product in high yields. It is anticipated that a similar protocol can be effectively applied for the synthesis of the 4-pyridinyl isomer.

Once the ligand is obtained, the formation of its transition metal complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, palladium(II) complexes with various 4-substituted pyridine (B92270) ligands have been synthesized with general formulas PdL₄₂ and [PdL₂Y₂] (where Y = Cl⁻ or NO₃⁻). Ruthenium(II) complexes can be prepared using precursors like [Ru(p-cymene)Cl₂]₂. Iridium(III), ruthenium(II), and platinum(II) complexes with 2-pyridyl-benzimidazole ligands have also been synthesized, indicating the feasibility of forming similar complexes with the perimidine analogue.

The synthesis of cobalt(II), nickel(II), copper(II), and zinc(II) complexes with ligands containing pyridine and other heterocyclic moieties is well-documented. For example, new series of 1H-perimidine-2-thiol derivatives have been used to synthesize complexes with Copper (II), Silver (I), Cobalt (II), and Ruthenium (III). Similarly, the synthesis of gold(III) metal complexes with imidazo[1,2-a]pyridine (B132010) derivatives has been reported. Vanadium's interaction with perimidine ligands has also been explored, leading to the synthesis of novel VO(II)-perimidine complexes.

A general procedure for the synthesis of these metal complexes involves dissolving the this compound ligand and the desired metal salt (e.g., chloride, acetate, or nitrate (B79036) salts of the transition metals) in a suitable solvent, such as ethanol, methanol (B129727), or acetonitrile (B52724). The reaction mixture is then typically stirred at room temperature or refluxed for a specific period. The resulting metal complex often precipitates out of the solution and can be collected by filtration, washed, and dried.

Table 1: Examples of Transition Metal Complexes with Related Perimidine and Pyridine-based Ligands

| Metal Ion | Ligand System | General Synthetic Approach | Resulting Complex Type | Reference(s) |

|---|---|---|---|---|

| Pd(II) | 4-substituted pyridines | Reaction of Pd(II) salt with ligand | PdL₄₂ or [PdL₂Y₂] | |

| Ru(II) | 2-Amino-4-(2-pyridinyl)pyrimidine | Reaction with [Ru(p-cymene)Cl₂]₂ | [(η⁶-cymene)RuCl(L)]BPh₄ | |

| Cu(II) | Perimidine derivative | Condensation with 1,8-diaminonaphthalene followed by reaction with Cu(II) salt | Mononuclear Cu(II) complex | |

| Fe(II) | Perimidine derivative | Condensation with 1,8-diaminonaphthalene followed by reaction with Fe(II) salt | Mononuclear Fe(II) complex |

Derivation of N-Heterocyclic Carbene (NHC) Complexes from Perimidinium Salts

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry. The derivation of NHC complexes from perimidinium salts offers a pathway to novel catalytic systems. The process typically begins with the N,N'-disubstitution of the perimidine ring system to form a perimidinium salt. For instance, N,N'-disubstituted perimidinium bromide salts can be prepared and subsequently used as precursors to 1,3-disubstituted perimidin-2-ylidenes.

The synthesis of the perimidinium salt of this compound would involve the alkylation of the nitrogen atoms of the perimidine ring. This can be followed by deprotonation using a strong base to generate the free carbene, which can then be trapped by a suitable metal precursor. Alternatively, the perimidinium salt can react directly with a metal complex in the presence of a base.

Palladium(II) complexes of perimidin-2-ylidenes have been synthesized through a direct reaction with an isolable six-membered N-heterocyclic carbene or from the corresponding enetetramine, which is a dimer of the carbene. The synthesis of ruthenium-NHC complexes bearing pyrimidine- and pyridine-functionalized NHC ligands has been achieved through a transmetalation reaction from the corresponding nickel-NHC complexes. Furthermore, copper(II)-NHC complexes with symmetrical C-4 substitutions on their pendent pyridine rings have been successfully synthesized and characterized. These established methods suggest viable routes for the preparation of NHC complexes derived from 2-(4-pyridinyl)-1H-perimidinium salts.

Ligand Binding Modes and Coordination Geometries in Perimidine Complexes

The this compound ligand offers multiple potential coordination sites, including the nitrogen atoms of the perimidine ring and the nitrogen atom of the pyridinyl group. The specific binding mode and resulting coordination geometry are influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

In many cases, perimidine-based ligands act

Advanced Materials Science and Catalytic Applications of Perimidine Derivatives

Perimidines in Polymer Chemistry

While the perimidine scaffold is recognized for its potential in polymer chemistry, specific studies detailing the use of 2-(4-pyridinyl)-1H-perimidine as a monomer, a polymer additive, or in the development of specialized polymers are not present in the available public research literature. General research into perimidine derivatives indicates their potential application as components in conductive polymers and as stable dyes for polymeric materials, owing to their tunable optical and electronic properties. iucr.orgiucr.org However, dedicated research to validate these applications for the specific this compound compound has not been published.

Application as Corrosion Inhibitors

The field of corrosion science has seen the application of various nitrogen-containing heterocyclic compounds as effective corrosion inhibitors. The general class of perimidine derivatives has been investigated for the protection of metals such as steel in acidic environments. Their mechanism of action typically involves the adsorption of the molecule onto the metal surface, forming a protective barrier.

However, a thorough search of scientific databases and chemical literature yields no specific studies on the efficacy or mechanism of this compound as a corrosion inhibitor. Consequently, there are no available research findings, data tables, or detailed discussions on its performance in this application.

Perimidines in Nanotechnology

In the realm of nanotechnology, various heterocyclic compounds are utilized for the synthesis of nanoparticles, as stabilizing agents, or as functional components of nanostructured materials. Research has been conducted on the use of nanocatalysts for the synthesis of the perimidine core structure and the incorporation of perimidine derivatives into nanomaterials. nih.gov

Despite these related studies, there is no specific published research detailing the application of this compound in any facet of nanotechnology. There are no reports on its use in the synthesis or functionalization of nanoparticles, nor its incorporation into nanodevices or nanostructured composites.

Emerging Research Frontiers and Future Directions in 2 4 Pyridinyl 1h Perimidine Chemistry

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

The synthesis of 2-substituted-1H-perimidines, including the 2-(4-pyridinyl) derivative, traditionally involves the condensation of 1,8-diaminonaphthalene (B57835) (NDA) with a corresponding aldehyde, in this case, pyridine-4-carboxaldehyde. While effective, research is actively pursuing more efficient, economical, and environmentally benign methodologies.

Green Chemistry Innovations: A significant thrust in the synthesis of perimidine derivatives is the adoption of green chemistry principles to reduce the environmental impact of chemical processes. These innovations include the use of alternative energy sources, eco-friendly solvents, and recyclable catalysts.

Alternative Energy Sources: Techniques like ultrasonic and microwave irradiation are being explored to accelerate reaction rates, often leading to higher yields in significantly shorter times compared to conventional heating methods.

Eco-friendly Solvents: Research is moving away from volatile and toxic organic solvents towards greener alternatives like water, ethanol (B145695), or even solvent-free reaction conditions.

Recyclable Catalysts: A variety of catalysts are being investigated to improve the efficiency of perimidine synthesis. These include mild Lewis acids, solid acid catalysts like Amberlyst-15, nanocatalysts, and biodegradable catalysts such as chitosan (B1678972) hydrochloride. The use of heterogeneous or magnetic nanocatalysts is particularly advantageous as they can be easily recovered and reused, aligning with the principles of sustainable chemistry.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules like 2-(4-pyridinyl)-1H-perimidine, thereby guiding experimental efforts. Density Functional Theory (DFT) is a particularly prominent method used to investigate the electronic structure, geometry, and spectroscopic properties of perimidine derivatives.

Advanced computational modeling allows researchers to:

Predict Molecular Geometry: Calculations can determine the most stable three-dimensional structure, including bond lengths, bond angles, and the dihedral angle between the perimidine and pyridine (B92270) rings. This spatial arrangement is crucial as it influences the molecule's packing in the solid state and its interaction with other molecules.

Analyze Electronic Properties: The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO can be correlated with the molecule's photophysical properties and its potential as an electronic material.

Map Electrostatic Potential (MEP): MEP maps reveal the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting sites of intermolecular interactions, such as hydrogen bonding and coordination to metal ions.

Simulate Spectra: Computational methods can predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra, which aids in the characterization and structural confirmation of newly synthesized compounds.

By establishing clear structure-property relationships, computational models can accelerate the design of new this compound derivatives with tailored optical, electronic, or catalytic properties.

Development of Next-Generation Photophysical Materials and Sensors

The extended π-conjugated system of this compound, which encompasses both the perimidine and pyridine rings, imparts it with interesting photophysical properties, making it a promising candidate for advanced materials and sensors. Perimidine derivatives are known to exhibit fluorescence and some have demonstrated photochromic behavior.

Advanced Photophysical Materials: The inherent fluorescence of the perimidine core can be tuned by modifying its substituents. The 4-pyridinyl group can influence the emission wavelength and quantum yield. These properties make this compound a building block for organic light-emitting diodes (OLEDs), fluorescent dyes, and pigments. Research in this area focuses on creating materials with high photostability, large Stokes shifts, and strong emission in the solid state.

Fluorescent Sensors: The nitrogen atoms in both the perimidine and pyridine rings can act as binding sites for metal ions or protons. This makes this compound an excellent scaffold for developing fluorescent chemosensors. Upon binding to a target analyte, the electronic structure of the molecule is perturbed, leading to a detectable change in its fluorescence properties, such as quenching, enhancement, or a shift in the emission wavelength. Future work will involve designing sensors with high sensitivity and selectivity for specific ions, which have applications in environmental monitoring and biological imaging.

Expanding the Scope of Coordination Chemistry and Catalytic Applications

The presence of multiple nitrogen donor atoms makes this compound a highly versatile ligand in coordination chemistry. It can coordinate to metal centers in various ways: as a monodentate ligand through the pyridine nitrogen, as a bidentate chelating ligand using the pyridine and one of the perimidine nitrogens, or as a bridging ligand connecting multiple metal centers.

This versatility allows for the construction of a wide array of coordination complexes, including discrete mononuclear or polynuclear complexes and extended coordination polymers or metal-organic frameworks (MOFs). The choice of metal ion and the specific coordination mode can be used to fine-tune the properties of the resulting material for applications in gas storage, separation, and catalysis.

Catalytic Applications: Perimidine-based ligands have been successfully used to support metal catalysts for various organic transformations. For example, palladium complexes bearing perimidine-based ligands have shown catalytic activity in cross-coupling reactions. The this compound ligand offers a robust framework that can stabilize metal centers in different oxidation states, potentially leading to highly efficient and recyclable catalysts for reactions such as C-C bond formation, hydrogenations, and oxidations.

Interdisciplinary Research Integrating Perimidine Chemistry with Advanced Technologies

The unique properties of this compound position it as a prime candidate for integration with other scientific and technological fields. The future of perimidine chemistry lies in harnessing its potential through interdisciplinary collaboration.

Materials Science: The photophysical and electronic properties of this compound are of significant interest for the development of advanced materials. Research is exploring its use in organic electronics, such as in the active layers of OLEDs or organic photovoltaic cells. Its thermal stability and coloring properties also make it a candidate for high-performance pigments and dyes.

Nanotechnology: this compound can be used to functionalize nanoparticles (e.g., gold, silica, or quantum dots). This surface modification can impart new properties to the nanomaterials, such as fluorescence for bioimaging applications or specific binding capabilities for targeted drug delivery systems. The perimidine derivative can act as a stabilizing agent or as a linker to attach other functional molecules.

Supramolecular Chemistry: The planar structure and hydrogen bonding capabilities of the perimidine core, combined with the coordinating ability of the pyridine unit, make it an excellent building block for constructing complex supramolecular architectures. Through non-covalent interactions, these molecules can self-assemble into well-defined structures like gels, liquid crystals, or molecular capsules for guest encapsulation and release.

By integrating the fundamental chemistry of this compound with cutting-edge technologies, researchers are poised to develop innovative solutions for challenges in medicine, electronics, and environmental science.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 2-(4-pyridinyl)-1H-perimidine derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H NMR to analyze proton environments and detect structural features like aromatic protons or hydrogen bonding. For example, H NMR can identify disorder in hydrogen atoms due to crystallographic symmetry, as observed in perimidine hemihydrates .

- Single-Crystal X-ray Diffraction (SCXRD) : Employ Bruker D8 Venture diffractometers with MoKα radiation (λ = 0.71073 Å) for data collection. Refinement via SHELXL (e.g., full-matrix least-squares on ) resolves anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined with constraints .

- Example Data Table (X-ray Parameters) :

| Parameter | Value |

|---|---|

| Space group | (orthorhombic) |

| Cell dimensions | , , |

| 0.093 (indicating good data quality) | |

| Refinement software | SHELXL-2018/3 |

Q. How can researchers design experiments to synthesize this compound derivatives?

- Methodological Answer :

- Synthetic Protocol : React pyridine derivatives with perimidine precursors under reflux conditions. Use polar solvents (e.g., toluene or dichloromethane) and monitor reaction progress via TLC. For example, hot toluene crystallization was critical for isolating hemihydrate forms with ordered solvent molecules .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve high purity (>99%).

Advanced Research Questions

Q. How can discrepancies in hydrogen bonding patterns between perimidine derivatives be resolved?

- Methodological Answer :

- Comparative Analysis : Compare hydrogen bonding motifs (e.g., N–H···O vs. C–H···O) across derivatives using SCXRD data. For instance, 2-(p-tolyl)-1H-perimidine hemihydrate lacks π-π interactions but stabilizes via N–H···O bonds, while methyl-substituted analogs show C–H···O interactions .

- Crystallization Optimization : Adjust solvent polarity (e.g., water content) to influence hydrogen bond formation. Disorder in water molecules (observed in hemihydrates) can be modeled using SHELXL’s PART instruction .

Q. What strategies are effective for refining disordered atomic positions in perimidine crystal structures?

- Methodological Answer :

- Disorder Modeling : Use SHELXL’s DFIX and ISOR constraints to refine split positions for disordered atoms (e.g., water molecules or methyl groups). For example, hydrogen atoms in hemihydrates were refined with occupancy ratios of 0.5:0.5 .

- Validation Tools : Cross-validate refinement results with WinGX/ORTEP visualizations to ensure geometric plausibility. Tools like OLEX2 provide real-time feedback on bond lengths and angles .

Q. How can computational methods complement experimental data for perimidine derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate optimized geometries (e.g., using Gaussian09) and compare with SCXRD data to validate torsional angles. For example, methyl-substituted perimidines exhibit increased dihedral angles due to steric hindrance, which can be computationally modeled .

- Hirshfeld Surface Analysis : Use CrystalExplorer to map intermolecular interactions (e.g., π-π or C–H···O) and quantify their contributions to crystal packing .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on π-π interactions in perimidine derivatives?

- Methodological Answer :

- Critical Review : Assess crystallographic parameters (e.g., centroid distances and slip angles) from multiple studies. For example, π-π stacking may be absent in certain derivatives (e.g., 1-methyl-2-(p-tolyl)-1H-perimidine) due to steric effects from substituents .

- Experimental Replication : Reproduce synthesis under varying conditions (e.g., solvent, temperature) to isolate factors influencing π-π interactions.

Software and Tools

Q. Which software packages are essential for perimidine structural analysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.